Advanced Profiling of 6-Methoxy-2,7-dimethylquinazolin-4-ol: Synthesis, Physicochemical Dynamics, and Pharmacological Utility
Advanced Profiling of 6-Methoxy-2,7-dimethylquinazolin-4-ol: Synthesis, Physicochemical Dynamics, and Pharmacological Utility
As a privileged scaffold in medicinal chemistry, quinazoline derivatives form the structural backbone of numerous FDA-approved targeted therapeutics. Among these, 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0) has emerged as a highly valuable building block and screening compound. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in kinase inhibition[1].
Structural Fundamentals & Physicochemical Dynamics
6-Methoxy-2,7-dimethylquinazolin-4-ol is a heterocyclic compound characterized by a fused bicyclic structure containing both benzene and pyrimidine rings[1]. A critical physicochemical property of this molecule is its lactam-lactim tautomerism . While named as a "4-ol" (lactim form), in the solid state and at physiological pH, the equilibrium heavily favors the keto/lactam form: 6-methoxy-2,7-dimethylquinazolin-4(3H)-one [2].
This tautomeric shift is not merely a nomenclature technicality; it dictates the molecule's biological behavior. The resulting NH acts as a potent hydrogen bond donor, while the C4 carbonyl acts as a hydrogen bond acceptor—a dual functionality that perfectly complements the hinge region of kinase ATP-binding pockets.
Quantitative Physicochemical Profile
| Parameter | Specification |
| Compound Name | 6-Methoxy-2,7-dimethylquinazolin-4-ol |
| IUPAC Nomenclature | 6-methoxy-2,7-dimethylquinazolin-4(3H)-one[2] |
| CAS Registry Number | 2090901-69-0[2] |
| Molecular Formula | C11H12N2O2[2] |
| Molecular Weight | 204.23 g/mol [2] |
| Canonical SMILES | CC1=CC2=NC(C)=NC(O)=C2C=C1OC[2] |
| Physical State | Crystalline solid[1] |
Mechanistic Synthesis: The Microwave-Assisted Niementowski Cyclization
The traditional synthesis of quinazolin-4-ol derivatives relies on a modified Niementowski condensation. However, conventional thermal refluxing (e.g., 8 hours at 220°C) frequently leads to thermal degradation and demethylation of the 6-methoxy group. To bypass this, we employ a Microwave-Assisted Cyclodehydration approach, which reduces reaction time to 25 minutes while boosting yields to nearly 89%[1].
Figure 1: Microwave-assisted Niementowski cyclization workflow for quinazoline synthesis.
Self-Validating Experimental Protocol
Step 1: Reagent Preparation & Acylation
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Action: Suspend 2-amino-5-methoxy-4-methylbenzoic acid (1.0 eq) in a 3-fold molar excess of acetic anhydride within a microwave-safe quartz vessel.
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Causality: Acetic anhydride acts dually as the acylating agent and the solvent. The 3-fold excess serves as a chemical desiccant, consuming the water generated during the subsequent cyclodehydration step, thereby driving the equilibrium toward the final product.
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Validation Checkpoint: The initial opaque suspension will transition into a clear, homogenous solution upon gentle swirling. This visual shift validates the successful formation of the highly soluble N-acetyl intermediate. If the solution remains turbid, it indicates incomplete acylation.
Step 2: Microwave-Assisted Cyclodehydration
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Action: Seal the vessel and subject it to microwave irradiation at 300 W, maintaining a temperature of 140°C for exactly 25 minutes[1].
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Causality: Microwave irradiation provides rapid, volumetric dielectric heating that selectively excites the polar N-acetyl intermediate. This overcomes the high activation energy of ring closure in a fraction of the time, preventing the thermal stress that causes side reactions[1].
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Validation Checkpoint: Extract a 10 µL aliquot and spot it on a silica TLC plate. The complete disappearance of the ninhydrin-positive primary amine spot and the emergence of a strong UV-active spot (254 nm) validates successful aromatization of the quinazoline core.
Step 3: Quenching & Isolation
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Action: Cool the reaction vessel to room temperature and pour the mixture into crushed ice-water under vigorous stirring.
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Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic quinazoline to rapidly crystallize, while unreacted acetic anhydride hydrolyzes into water-soluble acetic acid.
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Validation Checkpoint: Immediate formation of a crystalline solid validates the successful synthesis. Failure to precipitate indicates either incomplete cyclization or excessive residual solvent.
Pharmacological Significance: Kinase Inhibition & SAR
Quinazoline derivatives are heavily utilized in the design of targeted cancer therapeutics[1]. The structural topology of 6-Methoxy-2,7-dimethylquinazolin-4-ol makes it an ideal lead compound for exploring enzyme inhibition, specifically targeting Receptor Tyrosine Kinases (RTKs)[1].
Structural Activity Relationship (SAR) Breakdown:
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The Pyrimidine Core (N1/N3 & C4-OH): Mimics the adenine ring of ATP. The lactam tautomer allows the molecule to anchor into the kinase hinge region via bidentate hydrogen bonding.
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The 6-Methoxy Substitution: Positioned to interact with the solvent-exposed region of the kinase, this group enhances aqueous solubility and provides a vector for further functionalization without causing steric clashes.
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The 2,7-Dimethyl Groups: The C2 methyl group restricts the conformational rotation of the molecule within the binding site, enhancing target selectivity. The C7 methyl group projects into a deep hydrophobic pocket, significantly increasing the overall binding affinity through van der Waals interactions.
Figure 2: Mechanism of competitive ATP-binding inhibition in RTK signaling pathways.
Analytical Validation & Characterization Workflows
To ensure the integrity of the synthesized or procured 6-Methoxy-2,7-dimethylquinazolin-4-ol, rigorous analytical characterization is required[1]:
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Nuclear Magnetic Resonance (1H NMR): The spectrum will display distinct singlets for the 6-methoxy (~3.9 ppm) and the 2,7-dimethyl groups (~2.4 ppm). The critical validation point is the broad singlet corresponding to the NH/OH proton (~12.0 ppm), which will readily exchange and disappear upon the addition of D₂O.
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Infrared Spectroscopy (IR): A strong absorption band at ~1680 cm⁻¹ validates the presence of the C=O stretch (confirming the lactam tautomer), while a broad band at ~3100-3300 cm⁻¹ corresponds to the N-H stretch[1].
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 205.2, validating the exact mass of the compound[1].
References
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Buy 6-Methoxy-2,7-dimethylquinazolin-4-OL (EVT-14055512) | EvitaChem | 1
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2090901-69-0 | 6-Methoxy-2,7-dimethylquinazolin-4-ol | AiFChem | 2
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6-METHOXY-2,7-DIMETHYLQUINAZOLIN-4-OL | 2090901-69-0 | Sigma-Aldrich |
